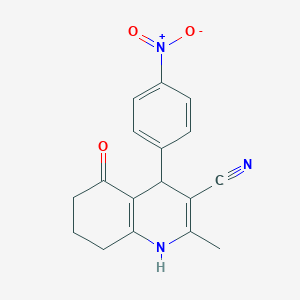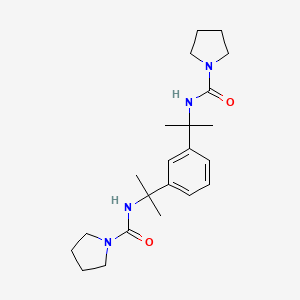
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide), commonly known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, modulation of the immune system, and reduction of oxidative stress and inflammation. PDP has also been found to interact with various proteins, including tubulin and caspase-3, which are involved in cell division and apoptosis.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of oxidative stress and inflammation, and neuroprotective effects in Alzheimer's and Parkinson's disease. PDP has also been found to modulate the immune system and inhibit angiogenesis, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PDP is its potential as a therapeutic agent for various diseases. PDP has also been shown to have low toxicity, making it a promising candidate for further development. However, one limitation of PDP is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on PDP. One area of interest is the development of PDP-based therapies for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PDP and its interactions with various proteins. Additionally, research is needed to optimize the synthesis method of PDP and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, PDP is a chemical compound with significant potential as a therapeutic agent for various diseases. Its complex synthesis method may limit its availability for research purposes, but its low toxicity and promising biochemical and physiological effects make it a promising candidate for further development. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for wider availability.
Méthodes De Synthèse
PDP can be synthesized through a multistep reaction process involving the condensation of 1,3-dibromopropane with 1,3-diaminobenzene, followed by the reaction of the resulting intermediate with pyrrolidine and carboxylic acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
PDP has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PDP can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's and Parkinson's disease, PDP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-21(2,23-19(27)25-12-5-6-13-25)17-10-9-11-18(16-17)22(3,4)24-20(28)26-14-7-8-15-26/h9-11,16H,5-8,12-15H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBHYHHYRDYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCC2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

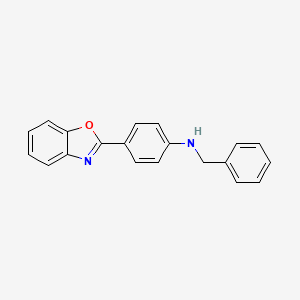
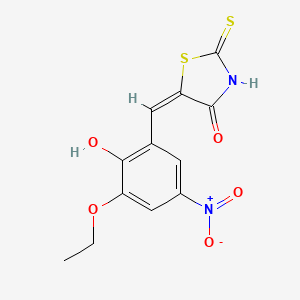
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)

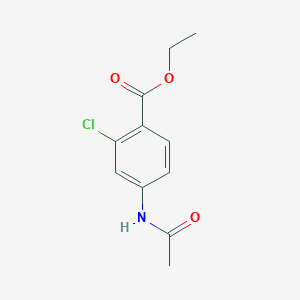
![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)
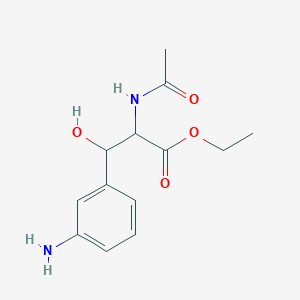
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
